molecular formula C10H16N2 B1215905 5-Isobutyl-2,3-dimethylpyrazine CAS No. 54410-83-2

5-Isobutyl-2,3-dimethylpyrazine

Cat. No. B1215905
CAS RN: 54410-83-2
M. Wt: 164.25 g/mol
InChI Key: HPAYBTQBMQPWCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of alkylpyrazines, including derivatives similar to 5-isobutyl-2,3-dimethylpyrazine, involves various chemical reactions, often starting from simpler pyrazines. A method described for synthesizing related compounds involves the radical alkylation mechanism, using dimethylprazine and carboxylic acids as starting materials. Factors influencing the synthetic reactions and the characterization of the structures by IR, HNMR, and elemental analysis have been studied (Xiang Ji-ming, 2000).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is often characterized using techniques such as NMR spectroscopy and X-ray crystallography. These analyses reveal the arrangements of atoms within the molecule and provide insights into the compound's electronic structure and potential reactivity. For instance, studies on similar pyrazine derivatives have confirmed their structures through detailed spectral analysis, helping understand the molecular geometry and electronic distribution (V. Dorokhov, A. Komkov, B. Ugrak, 1993).

Scientific Research Applications

Application in Photobioreactor Decontaminations

5-Isobutyl-2,3-dimethylpyrazine has been studied for its potential in removing contaminating microalgae from industrial photobioreactors. This nature-based alternative demonstrates high efficacy in deactivating a variety of microalgae contaminants, offering a promising solution for bioreactor decontaminations in large-scale microalgae cultivations (Krug, Erlacher, Berg, & Cernava, 2019).

Potential in Flavor and Fragrance Industries

Studies have highlighted the role of alkylpyrazines, including this compound, in imparting distinct flavors and aromas. These compounds are naturally found in various foods and are added to processed products for flavoring purposes. They play a significant role in enhancing the taste and smell of food products and fragrances, making them crucial in the food and fragrance industries (Zviely, Abushqara, & Hodrien, 2005).

Use in Antimicrobial Applications

This compound has demonstrated antimicrobial properties, making it a potential candidate for reducing microbial contaminations in processed meat products. This compound effectively inhibits a range of meat-associated bacterial contaminants, offering an innovative approach to food preservation and safety (Schöck, Liebminger, Berg, & Cernava, 2018).

Hatching Egg Decontamination

Innovative research has explored the use of this compound for the decontamination of hatching eggs. This approach offers an environmentally friendly alternative to traditional methods, achieving high decontamination rates and demonstrating the potential for widespread application in the poultry industry (Kusstatscher, Cernava, Liebminger, & Berg, 2017).

Mechanism of Action

Target of Action

5-Isobutyl-2,3-dimethylpyrazine is a fragrant molecule that naturally occurs in different vegetables, fruits, roasted nuts, and meat . It has been found to have antimicrobial properties, with its primary targets being meat-associated bacterial contaminants . These include isolates assigned to Carnobacteriaceae , Enterobacteriaceae , Listeriaceae , and Moraxellaceae .

Mode of Action

The compound interacts with these bacterial targets, inhibiting their growth and proliferation . The effect is more pronounced when the contaminants are exposed to higher concentrations of this compound .

Biochemical Pathways

It is known that the compound’s antimicrobial activity results in substantial reductions in bacterial cell counts .

Pharmacokinetics

Its impact on bioavailability is evident in its effectiveness as an antimicrobial agent .

Result of Action

The primary result of the action of this compound is a significant reduction in bacterial contamination. In pilot tests, treatments of pyrazine-susceptible isolates resulted in 4-log reductions in bacterial cell counts .

Action Environment

The efficacy of this compound can be influenced by environmental factors. For instance, in a small-scale application with processed chicken meat, it was demonstrated that the antimicrobial effects of the compound can be improved by additionally lowering the water activity on the meat surface when maltodextrin is used as a carrier substance . This suggests that the compound’s action, efficacy, and stability can be optimized under certain environmental conditions.

Safety and Hazards

This compound is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed and can cause harm if it comes into contact with the eyes . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

properties

IUPAC Name

2,3-dimethyl-5-(2-methylpropyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-7(2)5-10-6-11-8(3)9(4)12-10/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAYBTQBMQPWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N=C1C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335949
Record name 5-Isobutyl-2,3-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54410-83-2
Record name 5-Isobutyl-2,3-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54410-83-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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